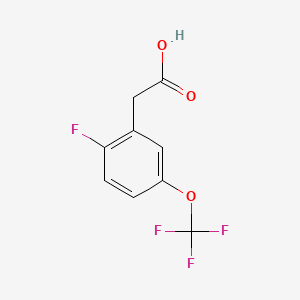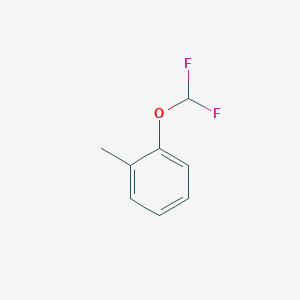
4-(2,6-Dimethylmorpholino)aniline
説明
The compound "4-(2,6-Dimethylmorpholino)aniline" is a derivative of aniline, which is a primary aromatic amine. Aniline derivatives are significant in various chemical syntheses and applications, particularly in the development of polymers and pharmaceuticals. The dimethylmorpholino group attached to the aniline suggests modifications that could impact the electronic structure and reactivity of the molecule.
Synthesis Analysis
The synthesis of related aniline derivatives has been explored in several studies. For instance, the synthesis of 4-anilinoquinazoline derivatives involves the reaction of substituted anilines with other chemical entities to form new compounds, some of which are novel . Similarly, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline is achieved through a substitution reaction followed by a Suzuki reaction, indicating a multi-step synthetic approach that could be relevant for synthesizing "4-(2,6-Dimethylmorpholino)aniline" .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial as it determines their electronic properties and reactivity. The study of dimethyl-aniline polymers reveals that the monomer units are linked through nitrogen and para positions, which is indicative of the structural considerations for "4-(2,6-Dimethylmorpholino)aniline" . Additionally, the crystal structure of related heterocyclic products from reactions of methyl-aniline derivatives shows non-planar heterocyclic rings, which could suggest similar structural characteristics for "4-(2,6-Dimethylmorpholino)aniline" .
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, which are essential for their applications. The reactions of 4-methyl-2-[N-(p-toluidinyl)methyl] aniline with phosphorus oxychloride and thiophosphoryl chloride lead to the formation of heterocyclic products . This indicates that "4-(2,6-Dimethylmorpholino)aniline" may also participate in reactions with electrophiles to form heterocyclic structures. Furthermore, the synthesis of 4-anilinoquinazoline derivatives for their role as ATP-competitive inhibitors suggests that "4-(2,6-Dimethylmorpholino)aniline" could potentially be involved in similar bioactive chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their structure. The electronic structure of polydimethylanilines is affected by acid-base treatments, which modify the protonation level, thus impacting their electrochemical properties . These properties are essential for understanding the behavior of "4-(2,6-Dimethylmorpholino)aniline" in various environments and could predict its solubility, stability, and reactivity.
科学的研究の応用
1. Fluorescent Thermometer
4-(2,6-Dimethylmorpholino)aniline derivatives exhibit unique properties useful in creating fluorescent thermometers. The fluorescence intensity of some derivatives strengthens with increasing temperature due to more active vibrational bands, allowing them to function as ratiometric fluorescent thermometers (Cao et al., 2014).
2. Anticancer Properties
Research on similar aniline derivatives has shown their potential as potent apoptosis inducers, particularly in cancer treatment. Some aniline compounds have exhibited significant effectiveness in inhibiting cancer cell growth, demonstrating their potential as anticancer agents (Sirisoma et al., 2009).
3. Src Kinase Inhibitor
Derivatives of 4-(2,6-Dimethylmorpholino)aniline have been explored for their ability to inhibit Src kinase activity. These inhibitors are promising in the treatment of diseases where Src kinase is implicated, such as certain types of cancer (Boschelli et al., 2001).
4. DNA Interaction Studies
Certain aniline derivatives have been studied for their ability to interact with DNA. This interaction, potentially through an intercalative binding process, is significant for the development of new pharmaceuticals and understanding DNA-drug interactions (Garofalo et al., 2010).
5. Aminocarbonylation Reactions
In synthetic chemistry, 4-(2,6-Dimethylmorpholino)aniline derivatives can be utilized in aminocarbonylation reactions. This process is significant in the synthesis of complex organic compounds, including pharmaceuticals (Wan et al., 2002).
6. Hydroxyl Radical Reactions
Studies have explored the reaction of 4-(2,6-Dimethylmorpholino)aniline derivatives with hydroxyl radicals. Understanding these interactions is important in environmental chemistry, particularly in water treatment and pollution mitigation (Boonrattanakij et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGUURTGJUNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383221 | |
| Record name | 4-(2,6-dimethylmorpholino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylmorpholino)aniline | |
CAS RN |
218930-10-0 | |
| Record name | 4-(2,6-dimethylmorpholino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



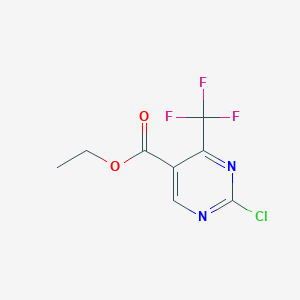
![4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole](/img/structure/B1304097.png)
![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)
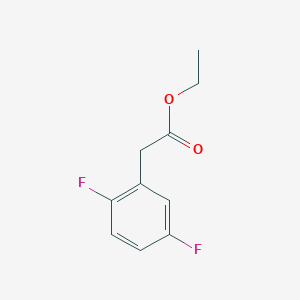
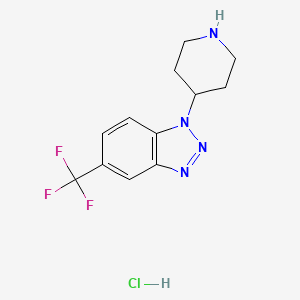
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)


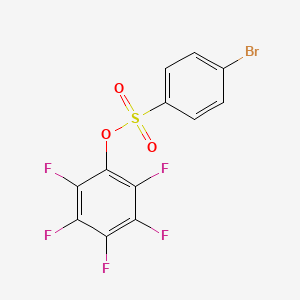
![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)
![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)
